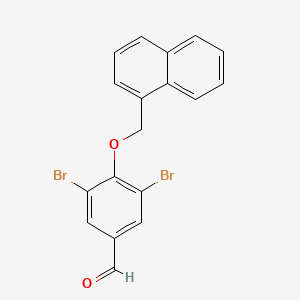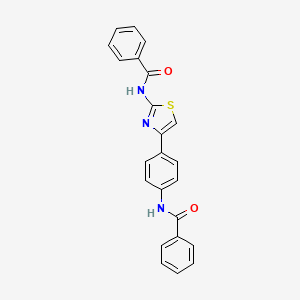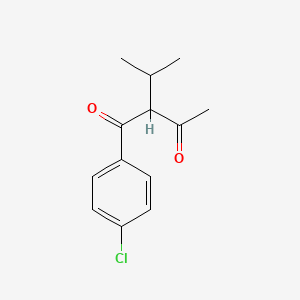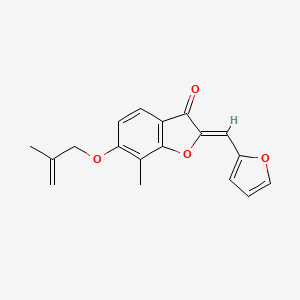
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine involves its ability to bind to the active site of the target enzyme and inhibit its activity. It has been found to interact with the cysteine residue in the active site of cathepsin K, thereby preventing its activity and reducing bone resorption. In addition, it has also been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine are largely dependent on its target enzyme and the specific biological system being studied. In the case of cathepsin K inhibition, it has been found to reduce bone resorption and increase bone mineral density, making it a potential treatment for osteoporosis. In the case of cancer, it has been found to induce apoptosis and inhibit cell proliferation, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its potency and selectivity towards its target enzyme. This makes it a valuable tool for studying the biological function of the target enzyme and its role in disease. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry and may limit its availability for certain research groups.
Direcciones Futuras
There are several future directions for research on 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine. One potential direction is to explore its potential as a treatment for osteoporosis, given its potent inhibitory activity against cathepsin K. Another potential direction is to explore its potential as an anticancer agent, given its ability to induce apoptosis and inhibit cell proliferation. In addition, further research can be done to optimize its synthesis method and improve its availability for research purposes.
Métodos De Síntesis
The synthesis method for 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3-chlorobenzylamine, which is reacted with 2,2-difluoroacetaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine is then reacted with sulfonyl chloride in the presence of a base to form the final product, 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine.
Aplicaciones Científicas De Investigación
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cathepsin K, a cysteine protease that plays a crucial role in bone resorption. This makes it a potential candidate for the treatment of osteoporosis. In addition, it has also been found to have anticancer activity by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c12-10-3-1-2-8(4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAMSOVKPHRUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)

![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)


![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)



